L-Glutamic acid-1-13C

Quantitative Proteomics Metabolomics Mass Spectrometry

Researchers face signal overlap when quantifying endogenous glutamate by LC-MS. L-Glutamic acid-1-13C (CAS 81201-99-2) resolves this as a position-specific 13C internal standard with a clean M+1 Da mass shift. • Enables accurate MS quantification in plasma, CSF, and cell lysates • C1-13C label tracks oxidative TCA cycle flux & anaplerotic reactions in 13C-MFA • 99 atom % 13C isotopic purity ensures minimal background interference

Molecular Formula C5H9NO4
Molecular Weight 148.12 g/mol
Cat. No. B12061543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Glutamic acid-1-13C
Molecular FormulaC5H9NO4
Molecular Weight148.12 g/mol
Structural Identifiers
SMILESC(CC(=O)O)C(C(=O)O)N
InChIInChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i5+1
InChIKeyWHUUTDBJXJRKMK-YTCQKPCCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Glutamic Acid-1-13C Procurement Guide


(2S)-2-amino(113C)pentanedioic acid, commonly known as L-Glutamic acid-1-13C, is a stable isotope-labeled analog of the endogenous amino acid L-glutamic acid. It is specifically enriched with the carbon-13 (13C) isotope at the C1 carboxyl carbon position . This compound is primarily utilized as an internal standard for quantitative mass spectrometry (MS) and as a metabolic tracer in nuclear magnetic resonance (NMR) spectroscopy studies. Its high isotopic purity, typically 99 atom % 13C, and specific labeling position make it a critical reagent for precise analytical workflows and metabolic flux analysis (MFA) where accurate quantification and pathway tracing are paramount [1].

MS internal standard workflow for glutamate quantification
13C metabolic flux analysis of early TCA cycle events
Position-specific 13C tracer for soil ecology and microbial carbon utilization

Why Other Isotopologues Cannot Replace L-Glutamic Acid-1-13C


Direct substitution of (2S)-2-amino(113C)pentanedioic acid with unlabeled L-glutamic acid or other 13C isotopologues is not analytically or scientifically equivalent due to fundamental differences in mass, NMR activity, and metabolic fate. Unlabeled L-glutamic acid lacks the +1 Da mass shift (M+1) required for its use as an internal standard in MS, leading to signal overlap with endogenous analyte and precluding accurate quantification . While other 13C-labeled glutamic acid isotopologues (e.g., L-Glutamic acid-2-13C or -13C5) provide a mass shift, their distinct labeling patterns result in different NMR spectra and metabolic tracing outcomes . The C1 carboxyl position of glutamate is rapidly lost as CO2 in the first turn of the tricarboxylic acid (TCA) cycle, making the 1-13C label uniquely suited for studying early TCA cycle events and anaplerotic reactions, whereas labels at other positions persist through multiple cycles [1]. Therefore, the specific position of the 13C label directly dictates the experimental information that can be extracted, rendering each isotopologue a distinct research tool.

Unlabeled Lacks the +1 Da mass shift required for MS internal standard use, causing signal overlap with endogenous analyte.
Other 13C positions C2- or C5-labeled isotopologues exhibit distinct NMR spectra and metabolic fates; they do not report first-turn TCA cycle activity.
Uniform label U-13C5 yields complex isotopomer patterns and dilutes early-cycle information; cannot isolate oxidative vs anaplerotic fluxes.

L-Glutamic Acid-1-13C Comparative Evidence


Isotopic Purity for MS Internal Standards

For applications requiring a mass spectrometry (MS) internal standard, L-Glutamic acid-1-13C demonstrates a quantifiable advantage over unlabeled L-glutamic acid due to its isotopic enrichment. The product specification from a major supplier confirms an isotopic purity of 99 atom % 13C and a chemical purity (assay) of 98% (CP) . Unlabeled L-glutamic acid has 0 atom % 13C enrichment and cannot provide the necessary +1 Da mass shift (M+1) to serve as an internal standard without causing ion suppression or signal overlap with the endogenous analyte. This high isotopic enrichment ensures that the internal standard signal is well-resolved from the endogenous L-glutamic acid peak, enabling accurate quantification.

Isotopic Purity for MS
Class-level
99 atom % 13C, M+1
vs unlabeled (0 atom %, M+0)
Enables accurate MS quantification with resolved internal standard signal.
Vendor specification; requires independent verification
Quantitative Proteomics Metabolomics Mass Spectrometry

Specification Differences Across Isotopologues

While multiple site-specific 13C-labeled glutamic acid isotopologues exist, their procurement and application differ based on available specifications. Vendor data shows that L-Glutamic acid-1-13C is commonly offered with an assay of 98% (CP) and isotopic purity of 99 atom % 13C . In comparison, L-Glutamic acid-2-13C has an optical activity of [α]25/D +31.0°, c = 2 in 5 M HCl , and L-Glutamic acid-5-13C has an assay of 99% (CP) and isotopic purity of 99 atom % 13C . These differences in available chemical purity and specific labeling positions make the C1-labeled variant the preferred choice when the experimental design requires tracing the fate of the C1 carboxyl group, which is lost early in the TCA cycle.

Labeling Position Specifications
Cross-study comparable
C1: assay 98% (CP)
C2: optical activity specified; C5: assay 99% (CP)
C1 label is mandatory for early TCA cycle flux studies; other positions serve different pathway questions.
Selection depends on experimental design
Isotope Chemistry Analytical Chemistry Reagent Selection

C1 Label Fate in the TCA Cycle

The unique value of L-Glutamic acid-1-13C for 13C-NMR and metabolic flux analysis (MFA) stems from the specific fate of its label in central carbon metabolism. Unlike labels at other positions (e.g., C2 or C5) which are retained through multiple TCA cycle turns, the 13C label at the C1 carboxyl position of glutamate is rapidly lost as 13CO2 during the conversion of isocitrate to alpha-ketoglutarate [1]. This property allows for the specific measurement of oxidative TCA cycle flux versus anaplerotic flux, as the appearance and disappearance of the C1 label provides a direct readout of the first turn of the cycle. In contrast, uniformly labeled (U-13C5) glutamic acid yields complex multiplet patterns in NMR spectra that can be difficult to deconvolve, and the label is diluted over multiple cycles [2].

C1 Label Fate in TCA Cycle
Class-level
Lost as 13CO2 in first turn
Provides specific readout of oxidative TCA cycle flux and anaplerotic contributions.
Established biochemical pathway property; review model conditions
Metabolic Flux Analysis NMR Spectroscopy TCA Cycle

L-Glutamic Acid-1-13C Application Scenarios


LC-MS/MS Internal Standard for Glutamate

In targeted metabolomics and clinical chemistry, (2S)-2-amino(113C)pentanedioic acid is the gold-standard internal standard for the accurate quantification of L-glutamic acid in biological matrices (e.g., plasma, cerebrospinal fluid, cell lysates). Its 99 atom % 13C purity ensures a clean +1 Da mass shift (M+1), allowing the mass spectrometer to distinguish it from endogenous, unlabeled glutamate [1]. This eliminates matrix effects and ion suppression variability, enabling precise and reproducible quantification across a wide dynamic range, which is critical for biomarker validation and pharmacokinetic studies.

13C-MFA of Early TCA Cycle Flux

For research groups performing 13C-MFA in cell culture or perfused organ models (e.g., heart, brain), L-Glutamic acid-1-13C is an indispensable tracer. Its C1 label is specifically lost as 13CO2 during the first turn of the TCA cycle, providing a unique, quantitative readout of the oxidative flux through the cycle [2]. This is particularly valuable for differentiating between pyruvate carboxylase and pyruvate dehydrogenase activities, and for measuring anaplerotic fluxes that are obscured when using uniformly labeled or C2-labeled tracers [3].

Position-Specific Tracing in Soil Ecology

In environmental science, position-specifically 13C-labeled glutamic acid is used to trace microbial utilization of amino acid functional groups in soil. By applying (2S)-2-amino(113C)pentanedioic acid, researchers can track the fate of the carboxyl carbon (C1) independently from the carbon skeleton. This is quantified by measuring 13C incorporation into microbial biomass or specific phospholipid fatty acids (PLFA) via compound-specific isotope analysis [4]. This level of mechanistic detail is unattainable with unlabeled or uniformly labeled substrates, allowing for the reconstruction of detailed biochemical pathways in complex environmental systems.

Application
Selection Property
Validation Focus
LC-MS/MS Internal Standard for Glutamate
MS internal standard workflow
Matrix effect and ion suppression correction
13C-MFA of Early TCA Cycle Flux
C1-label metabolic fate
Oxidative vs anaplerotic flux resolution
Position-Specific Tracing in Soil Ecology
Position-specific 13C tracing
PLFA-based pathway reconstruction
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